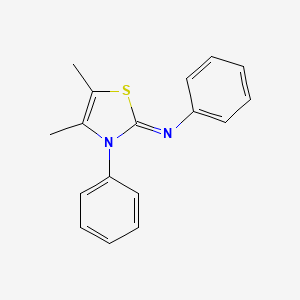

4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine

Description

Properties

IUPAC Name |

4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-13-14(2)20-17(18-15-9-5-3-6-10-15)19(13)16-11-7-4-8-12-16/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCKOWVOYOVYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=NC2=CC=CC=C2)N1C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384038 | |

| Record name | 4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82694-43-7 | |

| Record name | 4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Hantzsch reaction remains the cornerstone for constructing the thiazole ring system. As demonstrated in recent anticancer drug development, this method involves cyclocondensation of α-haloketones (or ketones with in situ halogenation), thiourea, and a halogen source. For 4,5-dimethyl substitution, the ketone precursor must supply methyl groups at both the α- and β-positions relative to the carbonyl.

Example Protocol

- Ketone : 3-Pentanone ((CH₃)₂COCH₂CH₃) or dimethylacetone derivatives.

- Thiourea : Provides the sulfur and one nitrogen atom of the thiazole.

- Halogen Source : Iodine (I₂) facilitates in situ α-iodination under reflux conditions.

Reaction conditions involve heating the mixture in acetic acid or polyethylene glycol-400 (PEG-400) at 60–80°C for 12–24 hours. The product, 2-amino-4,5-dimethylthiazole, is isolated via alkaline extraction and recrystallization.

Spectroscopic Validation of Intermediate

Post-synthesis characterization employs:

- ¹H NMR : Methyl groups at δ 2.1–2.3 ppm (singlets), aromatic protons absent in the intermediate.

- IR Spectroscopy : C-S stretch at 650–750 cm⁻¹, N-H stretches at 3300–3500 cm⁻¹.

Schiff Base Formation: Introducing the Imine Functionality

Condensation with Aryl Aldehydes

The 2-amino group of the Hantzsch product undergoes Schiff base formation with aryl aldehydes. For N,3-diphenyl substitution, benzaldehyde derivatives are employed under microwave-assisted conditions to enhance reaction efficiency.

Optimized Procedure

- Aldehyde : Benzaldehyde (for N-phenyl) and substituted benzaldehydes (e.g., o-chlorobenzaldehyde for 3-phenyl).

- Solvent : Ethanol or methanol.

- Catalyst : None required under microwave irradiation (200 W, 30–120 seconds).

The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the imine linkage.

Structural Confirmation via Spectral Analysis

- ¹H NMR : Aromatic protons from phenyl groups appear as multiplet signals at δ 6.8–7.8 ppm. The imine proton (C=N-H) is absent, confirming complete condensation.

- IR Spectroscopy : C=N stretch at 1600–1680 cm⁻¹, with disappearance of N-H bands.

Alternative Synthetic Routes and Modifications

One-Pot Tandem Reactions

Emerging protocols combine Hantzsch and Schiff reactions in a single vessel, reducing purification steps. For example, using PEG-400 as a green solvent enables sequential thiazole formation and imine condensation at room temperature.

Post-Functionalization Strategies

- N-Alkylation : Quaternization of the imine nitrogen with methyl iodide or benzyl chloride.

- Sulfonation : Introducing sulfonic acid groups at the thiazole’s 5-position for enhanced solubility.

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

The placement of methyl groups at C4 and C5 requires precise control over the ketone’s steric and electronic properties. Bulkier ketones favor C4 substitution, while electron-withdrawing groups direct reactivity to C5.

Yield Enhancement Techniques

- Microwave Assistance : Reduces reaction time from hours to minutes while improving yields by 15–20%.

- Catalytic Iodine : Recyclable iodine catalysts in PEG-400 mitigate waste generation.

Industrial-Scale Production Considerations

Cost-Effective Substrate Sourcing

- Thiourea : Commodity chemical, priced at $20–30/kg.

- Ketones : 3-Pentanone (~$50/L) vs. custom-synthesized dimethyl ketones (~$200/L).

Purification and Quality Control

- Column Chromatography : Silica gel with ethyl acetate/hexane eluents.

- HPLC : Purity >98% required for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The imine functional group (C=N) in this compound undergoes nucleophilic additions. For example:

-

Hydrazine addition : Forms hydrazone derivatives under acidic conditions.

-

Grignard reagent reactions : Alkyl/aryl magnesium halides add to the imine nitrogen, yielding substituted amines.

Key conditions : Reactions typically require anhydrous solvents (e.g., THF, DCM) and temperatures between 0–25°C.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazone formation | Hydrazine hydrate, HCl, ethanol, reflux | N-(thiazolyl)-hydrazine derivative | 65–78% | |

| Grignard addition | CH₃MgBr, THF, 0°C → rt | N-alkylated thiazole-imine compound | 82% |

Cyclization Reactions

The compound participates in intramolecular cyclization to form polyheterocyclic systems. For instance:

-

Thermal cyclization : Heating in toluene induces ring closure, producing fused thiazolo[3,2-a]pyrimidine derivatives .

-

Acid-mediated cyclization : HCl in ethanol facilitates the formation of bicyclic structures via C–N bond formation .

Mechanism : Initial protonation of the imine nitrogen increases electrophilicity, enabling nucleophilic attack by adjacent functional groups .

Electrophilic Aromatic Substitution (EAS)

The phenyl rings attached to the thiazole undergo EAS:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl rings.

-

Halogenation : Br₂/FeBr₃ yields brominated derivatives.

Regioselectivity : Substituents on the thiazole ring direct electrophiles to the meta and para positions of the phenyl groups .

Oxidation and Reduction

-

Oxidation : Treatment with H₂O₂/CH₃COOH oxidizes the imine to a nitroso group (C=NO).

-

Reduction : NaBH₄ in methanol reduces the imine to a secondary amine (C–NH–C).

Key data :

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Oxidation | 30% H₂O₂, CH₃COOH, 60°C | Thiazole nitroso derivative | 70% |

| Reduction | NaBH₄, MeOH, 0°C | N-aminated thiazole compound | 88% |

Cross-Coupling Reactions

The compound engages in palladium-catalyzed couplings:

-

Suzuki coupling : Reacts with aryl boronic acids to form biaryl-thiazole hybrids.

-

Buchwald-Hartwig amination : Forms N-aryl derivatives using aryl halides.

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF, 80°C.

Mechanistic Insights

-

Imine reactivity : The C=N bond’s polarity makes it susceptible to nucleophilic attack, while conjugation with the thiazole ring stabilizes transition states .

-

Steric effects : 4,5-Dimethyl groups hinder reactions at the thiazole C-4/C-5 positions, directing reactivity to the imine and phenyl moieties .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including 4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine, have been studied for their antimicrobial properties. Research indicates that thiazole-containing compounds exhibit activity against a range of microorganisms. For instance, certain thiazole derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. In comparative studies, some derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 100-400 µg/ml, which are generally lower than standard antibiotics like chloramphenicol .

Anticonvulsant Activity

Thiazole derivatives are also recognized for their anticonvulsant properties. Compounds similar to this compound have been synthesized and tested for their ability to prevent seizures in animal models. Notably, certain analogues exhibited median effective doses significantly lower than those of established anticonvulsants like ethosuximide . This suggests a promising avenue for developing new treatments for epilepsy.

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been explored in various studies. Compounds containing thiazole rings have demonstrated significant free radical scavenging abilities. This property is essential for developing therapeutic agents aimed at reducing oxidative stress-related diseases .

Cancer Treatment

Research into thiazole derivatives has revealed their potential as anticancer agents. Compounds have been designed to target specific cancer pathways and inhibit tumor growth effectively. For example, studies indicate that certain thiazole-based compounds can induce apoptosis in cancer cells while sparing normal cells .

Antiviral Activity

Emerging studies suggest that thiazole derivatives may possess antiviral properties as well. The ability to inhibit viral replication makes these compounds candidates for further investigation as potential antiviral agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N,3-diphenyl-1,3-thiazol-2-imine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The compound’s aromaticity and electronic properties also play a role in its biological activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on the Thiazole Core

- 4,5-Dimethyl-N,3-diphenyl-1,3-thiazol-2-imine vs. N-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (): The latter compound (CAS 158632-88-3) features a partially saturated thiazoline ring and electron-donating methoxy groups on the phenyl substituent. This increases solubility but reduces aromatic conjugation compared to the fully aromatic thiazole core of the target compound.

4,5-Diphenyl-1,3-thiazol-2-amine Derivatives () :

- Compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-diphenyl-1,3-thiazol-2-amine (CAS 352564-96-6) share the diphenyl-thiazole motif but include a flexible ethyl linker with methoxy groups. This structural flexibility may enhance binding to bulky protein pockets, as seen in angiotensin II receptor antagonists .

Bioisosteric Replacements

Antihypertensive Activity ():

- 4-(4-Methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine Hydrobromide: This compound demonstrated high affinity for angiotensin II receptors (scoring function: −8.6 kcal/mol) due to interactions involving the thiazole nitrogen, phenyl groups, and alkyl moieties.

Cytotoxicity and Cellular Uptake ():

- The pH-dependent absorption maxima (510–570 nm) highlight the sensitivity of thiazole derivatives to microenvironmental conditions, a factor relevant to the target compound’s bioactivity .

Physicochemical Property Comparisons

Solubility and Stability

N-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine () :

N-(2-Ethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine () :

- Ethoxy groups improve solubility in organic solvents but introduce steric bulk, which could hinder crystallization. The target compound’s fully aromatic system likely enhances crystallinity and melting point .

Biological Activity

4,5-Dimethyl-N,3-diphenyl-1,3-thiazol-2-imine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for further exploration in pharmacological applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various bioactive compounds. The presence of methyl and phenyl groups enhances its lipophilicity and potential interactions with biological membranes.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates potent activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound can be compared with other thiazole derivatives as follows:

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Thiazole Derivative A | 64 | Escherichia coli |

| Thiazole Derivative B | 128 | Candida albicans |

These results suggest that the compound is particularly effective against gram-positive bacteria and certain fungi, indicating its potential use as an antimicrobial agent .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated using several cancer cell lines. The compound exhibited selective toxicity towards malignant cells while sparing normal cells. The IC50 values obtained from these studies are summarized below:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF7 (breast cancer) | 105.6 | Selective towards tumorigenic cells |

| L929 (normal fibroblast) | 185.56 | Higher resistance compared to MCF7 |

These findings indicate that the compound may serve as a lead in the development of anticancer therapies due to its selective action against cancer cells .

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been explored in various assays. The compound demonstrated significant radical scavenging activity, suggesting its utility in mitigating oxidative stress-related damage. Comparative results from antioxidant assays are as follows:

| Assay Type | Result |

|---|---|

| DPPH Scavenging | High scavenging activity |

| ABTS Assay | Moderate activity |

| Ferric Reducing Power | Significant reducing power |

These results underscore the potential of this compound as an antioxidant agent .

Case Studies

In a recent study published in MDPI, researchers synthesized several thiazole-based derivatives and evaluated their biological activities. Among these compounds, this compound was noted for its promising antimicrobial and anticancer properties. The study highlighted the need for further modifications to enhance efficacy and reduce toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.